
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazinone ring substituted with a fluoropyrimidine and an oxolane carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluoropyrimidine Intermediate: Starting with a pyrimidine derivative, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The fluoropyrimidine intermediate can be coupled with the piperazinone ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.
Reduction: Anhydrous conditions with LiAlH4 in ether.
Substitution: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluoropyrimidine moiety could enhance binding affinity or selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(methylpiperazin-2-one): Similar structure but with a methyl group instead of the oxolane carbonyl.
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperidine: Piperidine ring instead of piperazinone.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is unique due to the combination of the fluoropyrimidine and oxolane carbonyl groups, which might confer distinct chemical and biological properties compared to its analogs.
生物活性
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 5-fluoropyrimidine and an oxolane-2-carbonyl group. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may act primarily through the inhibition of specific enzymes and receptors involved in various physiological processes.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition : Studies have shown that derivatives containing the piperazine moiety exhibit potent inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. For instance, related compounds have demonstrated IC50 values as low as 0.013 µM for MAO-B, indicating strong enzyme inhibition capabilities .
- Urease Inhibition : Compounds with similar structural motifs have been evaluated for urease inhibition, showing promising results with IC50 values ranging from 3.06 to 4.40 µM, suggesting potential applications in treating urease-related disorders .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Neurodegenerative Disorders : A study evaluating pyridazinone derivatives found that certain compounds exhibited selective inhibition of MAO-B, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .
- Antipsychotic Activity : Research on piperazine derivatives has shown promising results in receptor binding assays, indicating potential use as atypical antipsychotic agents. One lead compound demonstrated significant efficacy without inducing extrapyramidal side effects, highlighting the therapeutic promise of this class of compounds .
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(oxolane-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h6-7,10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPLANPLKEAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














